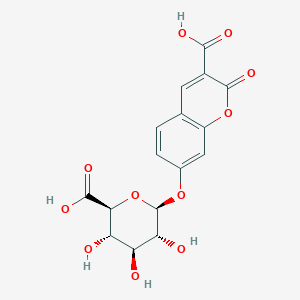

3-Carboxyumbelliferyl-b-D-glucuronide

Description

Conceptual Framework of Fluorogenic Enzyme Substrates in Research

Fluorogenic enzyme substrates are molecules that are initially non-fluorescent or exhibit low fluorescence but are chemically transformed by a specific enzyme into a product that is highly fluorescent. researchgate.net This principle forms the basis of highly sensitive assays for detecting and quantifying enzyme activity. nih.gov The substrate is designed with two key components: an enzyme-specific moiety that the target enzyme recognizes and cleaves, and a fluorophore group that is released upon enzymatic action.

The general mechanism involves the enzymatic cleavage of a bond that links the fluorophore to the rest of the substrate molecule. This separation alters the electronic properties of the fluorophore, causing a dramatic increase in its fluorescence intensity. nih.gov The rate of fluorescence increase is directly proportional to the enzyme's activity, allowing for real-time, quantitative measurements. thermofisher.com An ideal fluorogenic substrate yields a water-soluble, highly fluorescent product whose optical properties are significantly different from the substrate itself. thermofisher.com This method is widely employed due to its high sensitivity, which allows for the detection of very low levels of enzymatic activity. thermofisher.commbl.edu

Historical Context of β-Glucuronidase Assays and Substrate Evolution

Assays for β-glucuronidase (GUS), an enzyme found in many bacteria, including a high percentage of E. coli strains, have been a cornerstone of microbiology and molecular biology for decades. researchgate.netnih.govwikipedia.org Early methods relied on colorimetric or chromogenic substrates. One of the foundational substrates was phenolphthalein (B1677637) glucuronide, where the release of phenolphthalein in an alkaline environment produces a measurable color change. sigmaaldrich.com Another common early chromogenic substrate was p-Nitrophenyl-β-D-glucuronide, which releases the yellow-colored p-nitrophenol upon hydrolysis by GUS. scbt.com

The evolution of GUS assays saw a significant advancement with the introduction of fluorogenic substrates, which offered substantially greater sensitivity. 4-Methylumbelliferyl-β-D-glucuronide (MUG) became a widely adopted substrate. researchgate.netnih.gov When cleaved by GUS, it releases the highly fluorescent product 4-methylumbelliferone (B1674119) (4-MU). nih.gov This allowed for the detection of much lower concentrations of the enzyme. nih.gov Subsequently, other substrates were developed to improve upon MUG, aiming for better solubility, higher fluorescence at physiological pH, and enhanced sensitivity. researchgate.net These include 6-chloro-4-methylumbelliferyl-β-D-glucuronide (6-CMUG) and resorufin (B1680543) β-d-glucuronide (REG), which offered advantages such as more intense fluorescence or more pronounced color changes. nih.govresearchgate.netnih.gov The development of 3-Carboxyumbelliferyl-β-D-glucuronide (3-CUG) represents a further step in this evolution, providing a substrate with high solubility and fluorescence suitable for specific applications like in-situ environmental monitoring. researchgate.netnih.gov

Significance of 3-Carboxyumbelliferyl-β-D-glucuronide as a Probe Molecule

The significance of 3-Carboxyumbelliferyl-β-D-glucuronide (3-CUG) as a probe molecule lies in its specific physicochemical properties that make it a valuable alternative to more traditional substrates like MUG. 3-CUG is noted for being a soluble and highly fluorescent labeled glucuronide, particularly at the pH and temperatures found in natural water environments. researchgate.netnih.gov This makes it an ideal reagent for use in rugged, in-situ optical sensors designed for the environmental monitoring of microbial contamination, such as the detection of E. coli. researchgate.netnih.gov

Upon enzymatic hydrolysis by β-glucuronidase, 3-CUG releases the fluorophore 7-hydroxycoumarin-3-carboxylic acid (3-CU), which exhibits strong fluorescence. nih.gov While research indicates that E. coli GUS may preferentially bind to MUG over 3-CUG, the high fluorescence and solubility of the 3-CU fluorophore provide distinct advantages in certain assay formats. researchgate.netnih.gov For instance, the fluorescence intensity of its product, 3-CU, at pH 6.8 is 3.2 times lower than that of the product of 6-CMUG but higher than that of 4-MU, the product of the commonly used MUG substrate. nih.gov

Kinetic studies provide a quantitative measure of its interaction with the GUS enzyme. The Michaelis-Menten parameters for the hydrolysis of 3-CUG by E. coli GUS have been determined, allowing for direct comparison with other fluorogenic substrates. nih.govnih.gov This data is crucial for optimizing assay conditions and for the development of quantitative analytical methods. nih.gov

Data Tables

Table 1: Michaelis-Menten Kinetic Parameters for GUS-Catalysed Hydrolysis of Various Fluorogenic Substrates

| Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1 M-1) |

| 3-Carboxyumbelliferyl-β-D-glucuronide (3-CUG) | 0.48 | 35 | 7.40 x 104 |

| 4-Methylumbelliferyl-β-D-glucuronide (4-MUG) | 0.07 | 92 | 1.29 x 106 |

| 6-Chloro-4-methylumbelliferyl-β-D-glucuronide (6-CMUG) | 0.11 | 74 | 6.93 x 105 |

| Source: Data compiled from a comparative study on fluorogenic substrates. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

7-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-2-oxochromene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O11/c17-9-10(18)12(14(22)23)27-16(11(9)19)25-6-2-1-5-3-7(13(20)21)15(24)26-8(5)4-6/h1-4,9-12,16-19H,(H,20,21)(H,22,23)/t9-,10-,11+,12-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYKJWPNWCJGLBP-DKQGBHPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC3C(C(C(C(O3)C(=O)O)O)O)O)OC(=O)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)OC(=O)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00628682 | |

| Record name | 3-Carboxy-2-oxo-2H-1-benzopyran-7-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00628682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216672-17-2 | |

| Record name | 3-Carboxy-2-oxo-2H-1-benzopyran-7-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00628682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Enzymatic Catalysis and Mechanistic Investigations

Hydrolytic Action of β-Glucuronidase on 3-Carboxyumbelliferyl-β-D-glucuronide

β-Glucuronidase (GUS) is a hydrolase enzyme that specifically targets β-D-glucuronic acid residues found on various molecules. megazyme.com When 3-Carboxyumbelliferyl-β-D-glucuronide is used as a substrate, the enzyme catalyzes the cleavage of the β-glycosidic bond. This hydrolytic action separates the glucuronic acid moiety from the umbelliferone (B1683723) derivative. The result of this enzymatic cleavage is the release of the highly fluorescent compound 7-hydroxycoumarin-3-carboxylic acid (3-CU). researchgate.netnih.gov The intensity of the fluorescence emitted by the liberated 3-CU can be measured, providing a sensitive method for quantifying the activity of β-Glucuronidase. researchgate.netnih.gov

Quantitative Enzyme Kinetics of β-Glucuronidase with 3-Carboxyumbelliferyl-β-D-glucuronide

The interaction between β-Glucuronidase and its substrate, 3-CUG, can be described quantitatively using the Michaelis-Menten kinetics model. This model allows for the determination of key parameters that define the enzyme's affinity for the substrate and its maximum reaction rate.

The Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate. A lower Km value signifies a higher affinity. Vmax is the maximum rate of reaction when the enzyme is saturated with the substrate.

Studies on β-Glucuronidase from Escherichia coli (E. coli) have reported varying kinetic parameters for the hydrolysis of 3-CUG. One study determined the Km to be 0.48 mM. researchgate.netnih.gov Another investigation reported a Km of 910 μM (or 0.91 mM) and a Vmax of 41.0 μM min⁻¹. nih.govresearchgate.net The differences in these reported values can be attributed to variations in experimental conditions and assay methodologies.

Michaelis-Menten Constants for E. coli β-Glucuronidase with 3-CUG

| Parameter | Value (Study 1) researchgate.netnih.gov | Value (Study 2) nih.govresearchgate.net |

|---|---|---|

| Km (Michaelis Constant) | 0.48 mM | 910 µM |

| Vmax (Maximum Velocity) | Not Reported | 41.0 µM min⁻¹ |

The turnover number (Kcat) is a measure of the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is fully saturated. Catalytic efficiency, represented by the Kcat/Km ratio, is a measure of how efficiently an enzyme converts a substrate into a product at low substrate concentrations.

For the hydrolysis of 3-CUG by E. coli β-Glucuronidase, a Kcat value of 35 s⁻¹ has been reported. researchgate.netnih.gov The corresponding catalytic efficiency (Kcat/Km) was determined to be 7.40 × 10⁴ s⁻¹ M⁻¹. researchgate.netnih.gov Another study calculated the Vmax/Km ratio as 45.0 μmol L⁻¹ min⁻¹. nih.govresearchgate.net

Catalytic Parameters for E. coli β-Glucuronidase with 3-CUG

| Parameter | Value | Reference |

|---|---|---|

| Kcat (Turnover Number) | 35 s⁻¹ | researchgate.netnih.gov |

| Kcat/Km (Catalytic Efficiency) | 7.40 × 10⁴ s⁻¹ M⁻¹ | researchgate.netnih.gov |

| Vmax/Km | 45.0 µmol L⁻¹ min⁻¹ | nih.govresearchgate.net |

Parametric Analysis of Reaction Environments

The catalytic activity of β-Glucuronidase is significantly influenced by environmental factors such as pH and temperature. Understanding these dependencies is crucial for optimizing enzymatic assays.

The pH of the reaction environment affects the ionization state of the enzyme's amino acid residues, which can alter its structure and catalytic activity. For E. coli β-Glucuronidase acting on 3-CUG, the optimal pH has been identified as 6.5, with a functional range of approximately ±1.0 pH unit. nih.govresearchgate.net This is consistent with other findings that report an optimal pH range of 6.0 to 7.5 for E. coli GUS with various substrates. researchgate.netsigmaaldrich.com It is noteworthy that the optimal pH can vary depending on the source of the enzyme; for instance, β-glucuronidases from different species may exhibit different pH optima. imcstips.comnih.gov

Temperature influences the rate of enzymatic reactions, with activity generally increasing with temperature up to an optimum point, beyond which the enzyme begins to denature and lose activity. For the hydrolysis of 3-CUG by E. coli β-Glucuronidase, the optimal temperature has been reported as 38°C. nih.govresearchgate.net Research has shown that the enzyme's activity increases linearly between 10°C and 40°C, with a specific rate of increase of 0.05 μM min⁻¹°C⁻¹ for the 3-CUG substrate. researchgate.net While maximum reaction rates were observed at 44°C, a temperature of 37°C is often preferred for assays to ensure the enzyme remains stable and does not denature over time. researchgate.net Broader studies on GUS confirm a general temperature optimum between 40-50°C. researchgate.net The enzyme from E. coli is noted to be stable for extended periods, but can lose a significant portion of its activity within a few hours at temperatures approaching 50°C. sigmaaldrich.com

Comparative Biochemical Characterization with Analogous Glucuronidase Substrates

The efficacy of a fluorogenic substrate is determined by its interaction with the enzyme, which can be quantified by its Michaelis-Menten kinetic parameters. A comparative analysis of 3-CUG with the widely used 4-MUG and the more recently developed 6-CMUG reveals significant differences in their biochemical behavior when hydrolyzed by E. coli β-glucuronidase.

| Substrate | Km (mM) | Kcat (s⁻¹) | Kcat/Km (s⁻¹ M⁻¹) |

|---|---|---|---|

| 3-Carboxyumbelliferyl-β-D-glucuronide (3-CUG) | 0.48 | 35 | 7.40 x 10⁴ |

| 4-Methylumbelliferyl-β-D-glucuronide (4-MUG) | 0.07 | 92 | 1.29 x 10⁶ |

| 6-Chloro-4-methylumbelliferyl-β-D-glucuronide (6-CMUG) | 0.11 | 74 | 6.93 x 10⁵ |

Data sourced from a study on continuous fluorometric methods for measuring β-glucuronidase activity. researchgate.net

4-Methylumbelliferyl-β-D-glucuronide is a well-established and extensively used fluorogenic substrate for the detection of β-glucuronidase activity. scbt.com A direct comparison of its kinetic parameters with those of 3-CUG highlights substantial differences in their interaction with the enzyme.

The Michaelis constant (Km) for 3-CUG is 0.48 mM, which is notably higher than the 0.07 mM Km of 4-MUG. researchgate.net This indicates that 3-CUG has a lower binding affinity for the active site of β-glucuronidase compared to 4-MUG. Consequently, a higher concentration of 3-CUG is required to achieve half-maximal velocity of the enzymatic reaction.

Furthermore, the turnover number (Kcat) for the hydrolysis of 3-CUG is 35 s⁻¹, which is significantly lower than the 92 s⁻¹ observed for 4-MUG. researchgate.net This suggests that once bound to the enzyme, 3-CUG is converted to its fluorescent product, 7-hydroxycoumarin-3-carboxylic acid, at a slower rate than 4-MUG is converted to 4-methylumbelliferone (B1674119).

The catalytic efficiency of an enzyme for a particular substrate is best represented by the Kcat/Km ratio. For 3-CUG, this value is 7.40 x 10⁴ s⁻¹ M⁻¹, which is approximately 17-fold lower than the catalytic efficiency for 4-MUG (1.29 x 10⁶ s⁻¹ M⁻¹). researchgate.net This pronounced difference underscores the superior efficacy of 4-MUG as a substrate for E. coli β-glucuronidase under the tested conditions.

6-Chloro-4-methylumbelliferyl-β-D-glucuronide is another analog that offers distinct advantages in certain applications. When compared to 3-CUG, 6-CMUG also demonstrates more favorable kinetic parameters for hydrolysis by E. coli β-glucuronidase.

The Km of 6-CMUG is 0.11 mM, which, while slightly higher than that of 4-MUG, is considerably lower than the 0.48 mM of 3-CUG. researchgate.net This points to a stronger binding affinity of 6-CMUG to the enzyme's active site relative to 3-CUG.

The Kcat for 6-CMUG is 74 s⁻¹, more than double that of 3-CUG (35 s⁻¹). researchgate.net This indicates a much more rapid conversion of the substrate to its fluorescent product, 6-chloro-4-methylumbelliferone, once the enzyme-substrate complex is formed.

Consequently, the catalytic efficiency (Kcat/Km) for 6-CMUG is 6.93 x 10⁵ s⁻¹ M⁻¹, which is over nine times higher than that of 3-CUG. researchgate.net This positions 6-CMUG as a more efficient substrate than 3-CUG for the detection of β-glucuronidase activity.

The observed differences in the kinetic parameters of 3-CUG, 4-MUG, and 6-CMUG can be attributed to the distinct chemical substituents on the umbelliferone moiety of each substrate and their interactions with the active site of β-glucuronidase. The active site of β-glucuronidase is a well-defined cavity with specific amino acid residues responsible for substrate binding and catalysis. nih.govnih.gov

The primary point of recognition for all three substrates is the β-D-glucuronide sugar moiety, which directs them to the active site of the enzyme. However, the aglycone portion of the substrate, the substituted umbelliferone, plays a crucial role in modulating the binding affinity and the rate of catalysis.

In the case of 3-Carboxyumbelliferyl-β-D-glucuronide (3-CUG) , the presence of a carboxyl group at the 3-position of the coumarin (B35378) ring introduces a negative charge at physiological pH. This bulky and charged group may lead to steric hindrance or unfavorable electrostatic interactions within the active site, potentially explaining the higher Km and lower Kcat compared to the other two substrates. The active site of the enzyme is finely tuned for the recognition of the glucuronic acid portion, and the introduction of an additional charged group on the aglycone may disrupt the optimal positioning for catalysis.

For 4-Methylumbelliferyl-β-D-glucuronide (4-MUG) , the methyl group at the 4-position is a relatively small, non-polar substituent. scbt.com This group may engage in favorable hydrophobic interactions within a corresponding pocket of the enzyme's active site, contributing to a tighter binding (lower Km) and a more favorable orientation for the glycosidic bond to be accessed by the catalytic residues. This would facilitate a more efficient catalytic turnover (higher Kcat).

Advanced Methodologies for β Glucuronidase Activity Assessment

Integration of 3-Carboxyumbelliferyl-β-D-glucuronide in Biosensor Design

3-Carboxyumbelliferyl-β-D-glucuronide (referred to as CUGlcU in some literature) is a valuable reagent for biosensor development due to its solubility and the high fluorescence of its product at the pH of natural waters. nih.govresearchgate.net These properties make it an ideal candidate for in situ optical sensors designed to detect GUS activity, which can serve as an indicator for the presence of organisms like Escherichia coli. nih.govresearchgate.net

In situ optical sensing for enzymatic activity relies on the use of a substrate that produces a detectable optical signal upon enzymatic conversion. nih.govresearchgate.net In the case of 3-Carboxyumbelliferyl-β-D-glucuronide, the substrate itself is non-fluorescent, but its hydrolysis by GUS releases the fluorophore 7-Hydroxycoumarin-3-carboxylic acid. nih.gov An optical biosensor, typically equipped with a light source (e.g., LED) and a detector (e.g., photodiode or spectrometer), can monitor the change in fluorescence intensity over time. researchgate.net This rate of change is correlated with the enzymatic activity, which in turn can be related to the concentration of the enzyme or the bacteria producing it. nih.govresearchgate.net The optimal conditions for E. coli GUS activity with this substrate have been identified as a pH of 6.5 (± 1.0) and a temperature of 38°C. nih.govresearchgate.net

The performance of a prototype optical sensor utilizing 3-Carboxyumbelliferyl-β-D-glucuronide for the detection of E. coli has been evaluated. nih.govresearchgate.net The sensor demonstrated the ability to detect both low and high concentrations of the bacteria by monitoring the fluorescence resulting from GUS activity. nih.govresearchgate.net Initial bench testing showed that the time to detection was inversely proportional to the bacterial concentration. nih.govresearchgate.net

| E. coli Concentration (CFU/100mL) | Time to Detection (minutes) |

|---|---|

| 1.00 x 10³ | 230 ± 15.1 |

| 1.05 x 10⁵ | 8.00 ± 1.01 |

In terms of robustness, studies have found that the hydrolysis of 3-Carboxyumbelliferyl-β-D-glucuronide is not significantly affected by heavy solvents. nih.gov This suggests that the proton transfer and solvent addition steps during the hydrolysis reaction are not rate-limiting, which is a favorable characteristic for a sensor intended for use in diverse environmental matrices. nih.gov

High-Throughput Screening Platforms for Enzyme Modulators

The fluorescence-based assay employing 3-Carboxyumbelliferyl-β-D-glucuronide is highly adaptable for high-throughput screening (HTS) to identify modulators (inhibitors or activators) of β-glucuronidase. nih.govnih.gov HTS assays are essential for drug discovery and for probing the function of enzymes in biological pathways. nih.gov

The principle involves dispensing the GUS enzyme, the substrate, and a library of test compounds into the wells of a microplate (e.g., 384-well format). nih.gov The enzymatic reaction is initiated, and after a set incubation period, the fluorescence is measured. A decrease in fluorescence compared to a control indicates potential inhibition, while an increase suggests activation. This method allows for the rapid screening of thousands of compounds. nih.govnih.gov The robustness of such assays is confirmed through statistical parameters and by determining the IC₅₀ values for known inhibitors. nih.gov While some HTS platforms have been developed using the substrate 4-methylumbelliferyl glucuronide (4MUG), the fluorogenic properties of 3-Carboxyumbelliferyl-β-D-glucuronide make it equally suitable for this application. nih.gov

Spectrofluorometric Characteristics of the Enzymatic Product

The utility of 3-Carboxyumbelliferyl-β-D-glucuronide in these advanced methodologies is entirely dependent on the distinct spectral properties of its enzymatic product, 7-Hydroxycoumarin-3-carboxylic acid (3-CU).

7-Hydroxycoumarin-3-carboxylic acid is a fluorescent compound with well-defined excitation and emission spectra. aatbio.com The specific wavelengths for maximum excitation and emission can vary slightly depending on the solvent and pH. acs.org At physiological pH (7.4), the compound exhibits strong fluorescence. researchgate.netnih.gov The fluorescence intensity of 3-CU at pH 6.8 has been found to be significantly higher than that of 4-methyl umbelliferone (B1683723) (4-MU), another commonly used fluorophore. nih.govresearchgate.net

| Parameter | Wavelength (nm) | Source |

|---|---|---|

| Excitation Maximum | ~352 | aatbio.com |

| Emission Maximum | ~407 | aatbio.com |

| Excitation (in PBS, pH 7.4) | ~340 | researchgate.net |

| Excitation/Emission (for binding studies) | 355 / 455 | acs.org |

Fluorescence Quantum Yield and Signal-to-Noise Enhancement Strategies

The enzymatic activity of β-Glucuronidase on the substrate 3-Carboxyumbelliferyl-β-D-glucuronide (3-CUG) results in the production of the fluorophore 3-Carboxyumbelliferone (3-CU), also known as 7-hydroxycoumarin-3-carboxylic acid. The efficacy of this reaction in research and diagnostic applications is critically dependent on the photophysical properties of 3-CU, particularly its fluorescence quantum yield, and the strategies employed to maximize the signal-to-noise ratio (SNR) of the resulting fluorescent signal.

The fluorescence of coumarin (B35378) derivatives like 3-CU is highly dependent on pH. sci-hub.se Upon enzymatic cleavage of 3-CUG, the liberated 3-CU molecule exhibits intense blue fluorescence under appropriate excitation. The fluorescence intensity of 7-hydroxycoumarin-3-carboxylic acid (3-CU) at pH 6.8 has been compared to other fluorophores used in β-Glucuronidase assays. For instance, the fluorescence of 6-chloro-4-methyl-umbelliferone (6-CMU) was found to be 3.2 times higher than that of 3-CU under these conditions. nih.gov While the specific quantum yield of 3-CU is a critical parameter, its relative brightness in the context of the assay conditions provides practical insights for substrate selection. Some coumarin derivatives have been reported to have quantum yields greater than 0.89. researchgate.net

A significant advantage of 3-CUG as a substrate is its high solubility in aqueous media, which contrasts with the relatively poor solubility of other substrates like 4-methylumbelliferyl-β-D-glucuronide (4-MUG). researchgate.net This property allows for the use of higher substrate concentrations without precipitation, which can be crucial for studying enzyme kinetics and ensuring the reaction is not substrate-limited, thereby contributing to a stronger and more reliable signal.

| Parameter | 3-CUG / 3-CU | 4-MUG / 4-MU | 6-CMUG / 6-CMU |

| Enzyme | E. coli β-Glucuronidase (GUS) | E. coli β-Glucuronidase (GUS) | E. coli β-Glucuronidase (GUS) |

| Km (mM) | 0.48 nih.govresearchgate.net | 0.07 nih.govresearchgate.net | 0.11 nih.govresearchgate.net |

| kcat (s-1) | 35 nih.govresearchgate.net | 92 nih.govresearchgate.net | 74 nih.govresearchgate.net |

| kcat/Km (s-1M-1) | 7.40 x 104 nih.govresearchgate.net | 1.29 x 106 nih.govresearchgate.net | 6.93 x 105 nih.govresearchgate.net |

| Relative Fluorescence Intensity of Product at pH 6.8 | 1.0 (Reference) | ~0.31 (Calculated from nih.gov) | 3.2 nih.gov |

| Key Advantage | High water solubility researchgate.netnih.gov | Widely used standard | High fluorescence intensity nih.gov |

This table presents a comparative analysis of kinetic parameters for the hydrolysis of different fluorogenic substrates by E. coli β-Glucuronidase and the relative fluorescence of their resulting products.

Enhancing the signal-to-noise ratio is paramount for achieving high sensitivity in β-Glucuronidase activity assays. abcam.com This involves strategies aimed at increasing the specific signal (fluorescence from 3-CU) while minimizing background noise from various sources. These strategies can be broadly categorized into biochemical and instrumental approaches.

Biochemical Strategies:

Substrate Purity: Using highly purified 3-CUG is essential to minimize background fluorescence from contaminants or spontaneously hydrolyzed substrate.

Optimal pH: The assay buffer pH should be optimized not only for enzyme activity (optimal pH for E. coli GUS is around 6.5-6.8) but also for maximizing the fluorescence of the 3-CU product. nih.govsigmaaldrich.com The fluorescence of umbelliferone derivatives is known to be pH-sensitive. sci-hub.seresearchgate.net

Inhibitor Avoidance: Components of the sample matrix that could quench the fluorescence of 3-CU or inhibit the enzyme must be identified and their effects mitigated, for example, through sample dilution or purification.

Instrumental and Data Processing Strategies:

Wavelength Selection: Precise selection of excitation and emission wavelengths using monochromators or narrow bandpass filters is crucial to maximize signal collection while excluding background light and autofluorescence from other sample components.

Electronic Filtering: Instrumental hardware can incorporate electronic filters to reduce noise from the detector and electronic components. libretexts.org

Signal Averaging: This is a powerful software-based technique where multiple measurements of the fluorescent signal are taken and averaged. Since random noise fluctuates, averaging increases the signal magnitude relative to the noise, thereby improving the SNR. libretexts.org

| Strategy Type | Specific Approach | Rationale |

| Biochemical | Substrate Selection | Utilize substrates with high solubility (e.g., 3-CUG) and products with high quantum yields to generate a strong initial signal. nih.govresearchgate.net |

| pH Optimization | Adjust buffer pH to simultaneously support optimal enzyme activity and maximize fluorophore emission. sci-hub.senih.gov | |

| Instrumental | Wavelength Filtering | Use specific filters to isolate the excitation and emission wavelengths of the fluorophore, reducing background interference. |

| Data Processing | Signal Averaging | Average multiple readings to reduce the impact of random electronic noise, thereby enhancing the signal-to-noise ratio. libretexts.org |

This table summarizes key strategies for enhancing the signal-to-noise ratio in fluorescence-based β-Glucuronidase assays.

By carefully considering the fluorescence properties of the 3-Carboxyumbelliferone product and implementing robust signal enhancement strategies, assays utilizing 3-Carboxyumbelliferyl-b-D-glucuronide can achieve the high sensitivity and reliability required for advanced research and diagnostic applications.

Research Applications in Microbial and Environmental Biotechnology

Detection and Enumeration of Indicator Organisms, e.g., Escherichia coli

The enzyme β-glucuronidase (GUS) is a well-established indicator for the presence of Escherichia coli (E. coli). Assays that measure GUS activity are recognized as accurate methods for detecting E. coli in environmental water samples nih.gov. The fluorogenic substrate 3-Carboxyumbelliferyl-b-D-glucuronide (CUGlcU) is particularly well-suited for this purpose. When hydrolyzed by E. coli's GUS enzyme, it releases a highly fluorescent product, providing a clear optical signal of the bacterium's presence nih.govresearchgate.net.

Methodologies using CUGlcU for water quality assessment often employ in-situ optical sensors. This approach is facilitated by the fact that CUGlcU is both soluble and highly fluorescent in the pH and temperature ranges typically found in natural water bodies, making it an ideal reagent for real-time monitoring nih.govresearchgate.net. The principle involves the enzymatic cleavage of the glucuronide bond in CUGlcU by GUS, which is specific to E. coli and closely related bacteria researchgate.net. This reaction liberates the fluorophore, 7-hydroxycoumarin-3-carboxylic acid, and the resulting fluorescence can be measured to quantify bacterial presence nih.gov.

A prototype optical sensor utilizing CUGlcU has demonstrated effective detection of E. coli. Initial bench testing of such a sensor showed that it could detect high concentrations of E. coli (1.05 x 10⁵ CFU/100mL) in approximately 8 minutes and low concentrations (1.00 x 10³ CFU/100mL) in about 230 minutes nih.govresearchgate.net. This capacity for near real-time monitoring of fecal contamination represents a significant advantage over traditional methods, as monitoring β-D-glucuronidase activity can be a more reliable indicator of peak contamination events than measuring turbidity polymtl.capolymtl.ca.

| E. coli Concentration (CFU/100mL) | Time to Detection (minutes) |

|---|---|

| 1.05 x 10⁵ (High) | 8.00 ± 1.01 |

| 1.00 x 10³ (Low) | 230 ± 15.1 |

The robustness of CUGlcU-based assays has been evaluated in conditions mimicking environmental matrices. A key finding is that the hydrolysis of CUGlcU is not significantly impacted by heavy solvents nih.govresearchgate.net. This suggests that the proton transfer and solvent addition steps of the hydrolysis reaction are not rate-limiting, indicating the assay's stability in chemically complex samples nih.govresearchgate.net. The optimal conditions for the enzymatic reaction between E. coli GUS and CUGlcU have been determined to be a pH of 6.5 and a temperature of 38°C nih.govresearchgate.net. The substrate's high fluorescence and solubility at ambient water conditions further validate its use in varied environmental settings nih.govresearchgate.net.

Investigations of Gut Microbial β-Glucuronidase (gmGUS) Activity

Gut microbial β-glucuronidases (gmGUS) are enzymes produced by the gut microbiota that play a crucial role in the metabolism of both endogenous compounds (like bilirubin and steroid hormones) and exogenous substances (like drugs) nih.gov. These enzymes reverse the process of glucuronidation, which is a major pathway for detoxification in the liver, by cleaving glucuronic acid from various molecules nih.govfrontiersin.org. This deconjugation reaction can reactivate compounds within the gut, influencing their bioavailability and physiological effects nih.govresearchgate.net. This compound has been identified as a suitable substrate for studying gmGUS activity, including the specific isoform found in E. coli nih.gov.

Understanding how different gmGUS enzymes interact with various substrates is key to elucidating their biological roles. Comparative studies have analyzed the kinetic parameters of E. coli β-glucuronidase with CUGlcU and other common fluorogenic substrates, such as 4-methylumbelliferyl-β-d-glucuronide (MUGlcU) and 6-chloro-4-methylumbelliferyl-β-D-glucuronide (6-CMUG) nih.govresearchgate.net.

Experimental data shows that the E. coli GUS enzyme exhibits different affinities and catalytic efficiencies for these substrates. The Michaelis-Menten constant (Km), which indicates the substrate concentration at which the reaction rate is half of the maximum, is significantly lower for MUGlcU (0.07 mM) compared to CUGlcU (0.48 mM) nih.govresearchgate.net. This suggests that the enzyme has a higher binding affinity for MUGlcU nih.govresearchgate.netnih.govresearchgate.net. The catalytic efficiency (Kcat/Km) is also highest for MUGlcU, followed by 6-CMUG, with CUGlcU being the least efficiently hydrolyzed of the three by this specific enzyme isoform nih.govresearchgate.net.

| Substrate | Km (mM) | Kcat (s⁻¹) | Kcat/Km (s⁻¹ M⁻¹) |

|---|---|---|---|

| This compound (CUGlcU) | 0.48 | 35 | 7.40 x 10⁴ |

| 4-methylumbelliferyl-β-d-glucuronide (MUGlcU) | 0.07 | 92 | 1.29 x 10⁶ |

| 6-chloro-4-methylumbelliferyl-β-D-glucuronide (6-CMUG) | 0.11 | 74 | 6.93 x 10⁵ |

Specific bacterial taxa are known contributors to the pool of gmGUS activity. For instance, research on the metabolism of dietary compounds has shown that Faecalibacterium prausnitzii, a member of the Firmicutes phylum, possesses β-glucuronidase activity capable of transforming glucuronidated metabolites researchgate.netepa.gov. Furthermore, studies on irritable bowel syndrome (IBS) have revealed that patients may exhibit an altered gut microbiota, including a reduction in Alistipes taxa, which correlates with lower fecal β-glucuronidase activity nih.gov. The abundance and diversity of GUS genes can vary significantly among individuals, leading to different metabolic potentials within the gut, which underscores the importance of the microbiome's composition in regulating host physiology frontiersin.org.

Utility in Plant Molecular Biology and Genetic Engineering

Application of the β-Glucuronidase (GUS) Reporter Gene System with 3-Carboxyumbelliferyl-β-D-glucuronide

The GUS reporter system is a widely adopted tool in plant science for analyzing the activity of gene promoters and visualizing gene expression patterns. wur.nlwikipedia.org The technique involves fusing a promoter of interest to the uidA gene, which codes for β-glucuronidase. wikipedia.org This genetic construct is then introduced into a plant. Since most higher plants lack any significant endogenous β-glucuronidase activity, the expression of the GUS enzyme serves as a reliable indicator of the target promoter's activity. lifeasible.comsigmaaldrich.com

The activity of the GUS enzyme is detected by supplying it with a specific substrate that, when cleaved, produces a detectable signal. A variety of substrates are available for different types of assays, including spectrophotometric, histochemical, and fluorometric detection. wikipedia.orgnih.gov 3-Carboxyumbelliferyl-β-D-glucuronide is a fluorogenic substrate used for quantitative assays. nih.gov When this non-fluorescent compound is hydrolyzed by GUS, it releases two products: D-glucuronic acid and the fluorophore 7-hydroxycoumarin-3-carboxylic acid (3-CU). nih.gov The liberated 3-CU emits a detectable fluorescent signal, the intensity of which is directly proportional to the level of GUS enzyme activity. This allows for the sensitive quantification of gene expression. nih.gov

The application of fluorogenic substrates like 3-Carboxyumbelliferyl-β-D-glucuronide is particularly valuable for studies requiring precise measurement of gene expression levels, such as analyzing the effects of different environmental stimuli on promoter activity or characterizing the strength of various promoters. nih.govnih.gov

Quantitative Expression Analysis of GUS Fusions in Transgenic Plants

A primary advantage of using fluorogenic substrates such as 3-Carboxyumbelliferyl-β-D-glucuronide is the ability to perform highly sensitive, quantitative analyses of gene expression in transgenic plants. nih.govresearchgate.net The assay involves incubating extracts from transgenic plant tissues with the substrate and measuring the resulting fluorescence with a spectrofluorometer. lifeasible.comresearchgate.net This method allows for the accurate determination of GUS activity, which reflects the transcriptional activity of the promoter controlling the GUS gene. nih.gov

The efficiency of a substrate in an enzymatic reaction can be described by its Michaelis-Menten kinetic parameters, specifically the Michaelis constant (Km) and the catalytic constant (kcat). Km represents the substrate concentration at which the reaction rate is half of its maximum, indicating the affinity of the enzyme for the substrate, while kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per second. A comparative analysis of 3-Carboxyumbelliferyl-β-D-glucuronide (3-CUG) with other common fluorogenic substrates reveals differences in their kinetic properties. nih.gov

| Substrate | Abbreviation | Km (mM) | kcat (s-1) | Catalytic Efficiency (kcat/Km) (s-1M-1) |

|---|---|---|---|---|

| 3-Carboxyumbelliferyl-β-D-glucuronide | 3-CUG | 0.48 | 35 | 7.40 x 104 |

| 4-Methylumbelliferyl-β-D-glucuronide | 4-MUG | 0.07 | 92 | 1.29 x 106 |

| 6-Chloro-4-methyl-umbelliferyl-β-D-glucuronide | 6-CMUG | 0.11 | 74 | 6.93 x 105 |

Data sourced from Martínez et al., 2015. nih.gov

As shown in the table, 3-Carboxyumbelliferyl-β-D-glucuronide has a higher Km value compared to 4-MUG and 6-CMUG, indicating a lower binding affinity of the GUS enzyme for this substrate. nih.gov Its catalytic efficiency (kcat/Km) is also lower than the other two compounds. nih.gov Despite this, the resulting fluorophore, 7-hydroxycoumarin-3-carboxylic acid, has favorable fluorescence properties that make it a useful reagent for quantitative GUS assays. nih.gov The choice of substrate can, therefore, be tailored to the specific requirements of an experiment, such as desired sensitivity and reaction kinetics.

Phenotypic Screening in Plant Chemical Genetics

Plant chemical genetics is an approach that uses small molecules to perturb biological processes, providing an alternative to traditional genetic mutation analysis. nih.gov This field often relies on phenotype-based screens to identify compounds that affect a specific pathway or developmental process. nih.govfrontiersin.org The GUS reporter system, particularly when paired with quantitative substrates, is a powerful tool for high-throughput screening. nih.govfrontiersin.org

In this context, researchers can use a transgenic plant line where the GUS reporter gene is under the control of a promoter that is responsive to a specific biological process, such as a hormone signaling pathway or a stress response. nih.gov A library of chemical compounds is then applied to these plants, often in a multi-well plate format suitable for automation. nih.gov Instead of scoring for visible morphological changes, the effect of each compound can be rapidly and quantitatively assessed by measuring GUS activity using a fluorogenic substrate like 3-Carboxyumbelliferyl-β-D-glucuronide. frontiersin.org

This method offers several advantages over qualitative or visual screening:

Objectivity: Quantitative data allows for the application of statistical analysis and unbiased selection of "hit" compounds. nih.govfrontiersin.org

Sensitivity: It can detect subtle changes in gene expression that may not produce an obvious visual phenotype. nih.gov

Efficiency: The process is faster and less laborious than traditional methods, making it suitable for large-scale screening projects. nih.govfrontiersin.org

For example, a screen could identify compounds that either inhibit or activate a plant defense pathway by measuring changes in GUS expression driven by a defense-related promoter like PR1. nih.govfrontiersin.org This quantitative, reporter-based approach facilitates the discovery of novel chemical probes for dissecting complex biological networks in plants.

Comparison with Alternative Plant Reporter Systems

While the GUS system is a foundational tool in plant biology, several other reporter systems are also commonly used, each with distinct advantages and limitations. The most prominent alternatives are Green Fluorescent Protein (GFP) and Luciferase (LUC). wur.nlresearchgate.netthieme-connect.com The choice of reporter often depends on the specific experimental goals. ias.ac.in

Green Fluorescent Protein (GFP): Derived from the jellyfish Aequorea victoria, GFP is an autofluorescent protein that allows for real-time visualization of gene expression and protein localization in living cells and tissues without the need for an external substrate. oup.com This is a major advantage over the GUS system, which typically requires destructive tissue sampling for histochemical assays or tissue homogenization for fluorometric assays. thieme-connect.comoup.com However, the stability of the GUS protein can be an advantage for detecting weak promoters, whereas the GFP signal might be too faint. ias.ac.in Conversely, the high stability of GUS protein (with a half-life of over 50 hours) can be a drawback for studying dynamic processes, as the protein persists long after the promoter has ceased to be active. ias.ac.innih.gov GFP, particularly destabilized versions, has a shorter half-life and can provide a more accurate temporal representation of promoter activity. ias.ac.innih.gov

Luciferase (LUC): The luciferase system, typically from the firefly, catalyzes a bioluminescent reaction that produces light in the presence of its substrate, luciferin (B1168401), and ATP. thieme-connect.com Like GFP, LUC allows for the non-invasive monitoring of gene expression in living tissues. researchgate.net It is renowned for its extremely high sensitivity and wide dynamic range, making it ideal for quantifying subtle changes in promoter activity and studying circadian rhythms. wur.nlresearchgate.net A significant disadvantage is the requirement for the substrate luciferin to be supplied externally, which can sometimes be a limiting factor for certain tissues or whole-plant imaging. thieme-connect.com

| Feature | GUS System | GFP System | Luciferase (LUC) System |

|---|---|---|---|

| Detection Method | Enzymatic assay (histochemical or fluorometric) | Autofluorescence | Bioluminescence (enzymatic) |

| Substrate Requirement | Yes (e.g., 3-Carboxyumbelliferyl-β-D-glucuronide, X-Gluc) | No | Yes (Luciferin, ATP) |

| In Vivo Imaging | Limited (requires substrate infiltration) | Yes (non-invasive) | Yes (non-invasive) |

| Assay Type | Typically destructive (endpoint) | Non-destructive (real-time) | Non-destructive (real-time) |

| Sensitivity | High | Moderate to High | Very High |

| Temporal Resolution | Low (due to high protein stability) ias.ac.innih.gov | High (with destabilized variants) ias.ac.in | High |

| Equipment | Spectrofluorometer or light microscope | Fluorescence microscope | Luminometer / sensitive camera |

Chemical Synthesis and Structural Modification Strategies

Established Synthetic Routes for 3-Carboxyumbelliferyl-β-D-glucuronide

The synthesis of aryl β-D-glucuronides is a well-established, albeit challenging, area of carbohydrate chemistry. The primary method for creating the crucial glycosidic bond between the sugar (glucuronic acid) and the aglycone (3-carboxyumbelliferone) is the Koenigs-Knorr reaction. researchgate.netwikipedia.orgnumberanalytics.com This reaction, first reported in 1901, involves the condensation of a glycosyl halide with an alcohol, in this case, the hydroxyl group of the umbelliferone (B1683723) derivative. numberanalytics.com

Key features of this synthetic approach include:

Use of Protecting Groups: The hydroxyl and carboxyl groups on the glucuronic acid moiety are typically protected, often as acetyl esters and a methyl ester, respectively. This prevents unwanted side reactions. The starting material is often a fully protected glucuronyl halide, such as acetobromo-α-D-glucuronic acid methyl ester. researchgate.net

Promotion of the Reaction: The reaction is promoted by the presence of heavy metal salts, such as silver carbonate, silver oxide, or mercury(II) salts. wikipedia.orgnumberanalytics.com More modern and effective catalysts like cadmium carbonate have also been employed to improve yields for aryl glucuronides. acs.org

Stereochemical Control: The reaction is designed to produce the β-anomer, which is the form recognized by the β-glucuronidase enzyme. The presence of a participating protecting group (like an acetyl group) at the C-2 position of the glucuronic acid donor provides anchimeric assistance, directing the incoming aglycone to the β-face of the molecule and ensuring the formation of the desired 1,2-trans-glycoside. wikipedia.org

Deprotection: Following the successful glycosylation, a final deprotection step, typically mild alkaline hydrolysis, is required to remove the acetyl and methyl protecting groups, yielding the final product. nih.gov

The formation of the β-D-glucuronide linkage is the cornerstone of the synthesis. The Koenigs-Knorr reaction is a classical and widely used method for this purpose. wikipedia.org

Mechanism of the Koenigs-Knorr Reaction:

The glycosyl bromide reacts with a promoter, such as a silver salt, leading to the elimination of silver bromide. wikipedia.org

This generates a highly reactive oxocarbenium ion intermediate. wikipedia.orgnih.gov

The neighboring acetyl group at the C-2 position attacks this ion, forming a stable cyclic dioxolanium intermediate. This intermediate shields the α-face of the anomeric carbon. wikipedia.org

The alcohol of the aglycone (3-carboxyumbelliferone) can then only attack from the opposite, unhindered β-face in an SN2-like mechanism. wikipedia.org

This attack opens the dioxolanium ring and results in the formation of the desired β-glycosidic bond with an inversion of stereochemistry at the anomeric center. wikipedia.org

Alternative methods have been developed to improve yields and stereoselectivity. One such approach involves converting the protected glucuronic acid into a glycosyl trichloroacetimidate (B1259523) donor. acs.org This donor can then be activated by a Lewis acid, such as trimethylsilyl (B98337) triflate (TMSOTf) or boron trifluoride etherate (BF3·Et2O), to react with the aglycone. researchgate.netacs.org This method can sometimes provide higher yields compared to the traditional Koenigs-Knorr conditions. acs.org

| Glycosylation Method | Typical Donor | Promoter/Activator | Key Feature |

| Koenigs-Knorr | Acetobromo-α-D-glucuronic acid methyl ester | Silver Carbonate, Cadmium Carbonate | Classical method, stereocontrol via anchimeric assistance. researchgate.netwikipedia.orgacs.org |

| Trichloroacetimidate | Protected 1-O-trichloroacetimidoyl-α-D-glucopyranuronate | TMSOTf, BF3·Et2O | Often provides improved yields over classical methods. researchgate.netacs.org |

| Helferich Method | Glycosyl Halide | Mercury(II) Cyanide, Mercury(II) Bromide | A variation of the Koenigs-Knorr reaction using mercury salts. wikipedia.org |

Throughout the synthesis, rigorous purification and characterization of all intermediate compounds are essential to ensure the final product's identity and purity. After the glycosylation reaction, the crude product is a mixture containing the desired protected glucuronide, unreacted starting materials, and various byproducts.

Purification Techniques:

Column Chromatography: This is the most common method for purifying the protected intermediates. The crude mixture is passed through a column of silica (B1680970) gel, and a solvent gradient is used to separate the components based on their polarity.

High-Performance Liquid Chromatography (HPLC): For final purification or analysis of purity, reverse-phase HPLC is often employed. This technique allows for high-resolution separation and quantification of the target compound. nih.gov

Characterization Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for confirming the structure of the intermediates and the final product. Key diagnostic signals include the chemical shift and coupling constant of the anomeric proton (H-1), which confirms the formation and stereochemistry of the β-glycosidic bond.

Mass Spectrometry (MS): High-resolution mass spectrometry provides an accurate molecular weight for the synthesized compounds, confirming their elemental composition.

Infrared (IR) Spectroscopy: This technique can be used to identify the presence of key functional groups, such as carbonyls from the ester protecting groups and the carboxyl group of the final product.

Design and Synthesis of Functional Analogues for Enhanced Performance

While 3-Carboxyumbelliferyl-β-D-glucuronide is a valuable substrate, researchers continuously design and synthesize functional analogues to achieve enhanced performance for specific applications. The goal is to modulate properties such as solubility, fluorescence characteristics (e.g., emission wavelength and quantum yield), and enzyme kinetics. researchgate.net

Structure-activity relationship (SAR) studies involve systematically modifying the chemical structure of the fluorophore and evaluating how these changes affect its function as an enzyme substrate. A prominent example is the comparison between 3-Carboxyumbelliferyl-β-D-glucuronide (CUGlcU) and its close analogue, 4-methylumbelliferyl-β-D-glucuronide (MUGlcU). nih.gov

The key structural difference is the substituent at the para position to the glycosidic linkage: a carboxyl group in CUGlcU versus a methyl group in MUGlcU. This seemingly small change has significant consequences:

Solubility: The carboxyl group of CUGlcU makes it highly soluble in aqueous solutions at neutral pH. In contrast, the fluorescent product of MUGlcU, 4-methylumbelliferone (B1674119), has limited solubility at these pH levels, which can be a drawback in certain assay formats. researchgate.net

Enzyme Kinetics: Studies comparing the hydrolysis of these two substrates by E. coli β-glucuronidase have revealed differences in their Michaelis-Menten kinetic parameters. The enzyme exhibits a lower Michaelis constant (Km) for MUGlcU, indicating a higher binding affinity for this substrate compared to CUGlcU. nih.gov

| Substrate | Km (μM) | Vmax (μM min⁻¹) | Key Property |

| CUGlcU | 910 | 41.0 | High solubility at neutral pH. nih.gov |

| MUGlcU | ~150 (6x lower than CUGlcU) | Not directly compared in the same study | Higher enzyme binding affinity. researchgate.netnih.gov |

These findings demonstrate a clear trade-off: CUGlcU offers superior solubility, making it ideal for in-situ sensors and assays at neutral pH, while MUGlcU provides higher binding affinity, which can be advantageous in other contexts. researchgate.netnih.gov

Insights from SAR studies drive the development of advanced reporter substrates tailored for specific needs. The creation of CUGlcU itself was a response to the solubility limitations of MUGlcU, making it a more "advanced" substrate for applications requiring high substrate concentrations at physiological pH. researchgate.net

Another example of a rationally designed substrate is resorufin (B1680543) β-D-glucuronide (REG) . This chromogenic (color-producing) substrate was developed as a low-cost, highly sensitive alternative for detecting E. coli in drinking water. nih.gov The released resorufin dye has an exceptionally high extinction coefficient, meaning a very small amount of enzymatic turnover produces a strong, visible pink color. This allows for the use of minute quantities of the substrate, drastically reducing the cost per test, a critical factor for applications in low-income settings. nih.gov The development of REG highlights how modifying the reporter molecule (from a umbelliferone to a resorufin) can create a substrate with entirely new and valuable application profiles.

Future Trajectories and Interdisciplinary Research Opportunities

Exploration of 3-Carboxyumbelliferyl-β-D-glucuronide in Advanced Analytical Platforms

3-Carboxyumbelliferyl-β-D-glucuronide is a fluorogenic substrate utilized in assays for β-glucuronidase (GUS) activity, an enzyme prevalent in various fields such as molecular biology and microbiology. nih.gov The enzymatic hydrolysis of 3-CUG by GUS yields a fluorescent product, 7-hydroxycoumarin-3-carboxylic acid (3-CU), which allows for the quantification of enzyme activity. nih.gov

The exploration of 3-CUG in advanced analytical platforms is a promising area of research. Its inherent fluorescence and solubility at physiological pH make it an ideal candidate for in situ optical sensors. researchgate.net Such sensors could be deployed for real-time environmental monitoring, such as assessing the microbiological quality of marine waters by detecting E. coli, which expresses GUS. researchgate.net A prototype optical sensor has already demonstrated the potential of 3-CUG for the rapid detection of E. coli in water samples. nih.gov

Further development in this area could involve the integration of 3-CUG into microfluidic devices and lab-on-a-chip systems for high-throughput screening and environmental analysis. These platforms would offer advantages such as reduced sample and reagent consumption, faster analysis times, and portability for on-site measurements.

A comparative analysis of fluorogenic substrates for GUS has provided valuable kinetic data. The Michaelis-Menten constant (Km) for 3-CUG with E. coli GUS has been reported as 0.48 mM, with a catalytic rate constant (kcat) of 35 s⁻¹. nih.gov In another study, the Km was found to be 910 µM with a maximal velocity (Vmax) of 41.0 µM min⁻¹. researchgate.netnih.gov This detailed understanding of its kinetic parameters is crucial for optimizing its use in various analytical platforms.

Potential Integration in Systems Biology and Multi-Omics Research

Systems biology aims to understand the complex interactions within biological systems. rsc.org This often involves the integration of multiple "omics" datasets, such as genomics, transcriptomics, proteomics, and metabolomics, to create a holistic view of cellular processes. nih.gov The activity of microbial β-glucuronidases in the gut, for instance, has a significant impact on host metabolism by deconjugating glucuronidated compounds, thereby influencing the "glucuronidome"—the complete set of glucuronidated metabolites. scilit.com

3-CUG has the potential to be a valuable tool in these multi-omics studies. By providing a quantitative measure of GUS activity, it can serve as a functional readout that complements other omics data. For example, in studies of the gut microbiome, changes in the transcriptome or proteome of gut bacteria could be correlated with changes in GUS activity as measured by 3-CUG assays. This would provide a more complete picture of how microbial gene expression translates into functional metabolic activity that can impact the host. nih.gov

Recent research has focused on developing methods to map the glucuronidome using untargeted LC-MS/MS metabolomics. scilit.com Integrating data from 3-CUG-based GUS activity assays with such metabolomic fingerprinting could reveal novel insights into the dynamic interplay between host and microbial biotransformation activities. scilit.com This approach could help to elucidate the roles of specific microbial species and their GUS enzymes in the metabolism of dietary compounds, drugs, and endogenous molecules.

Computational Modeling of Enzyme-Substrate Interactions

Computational modeling, including molecular docking and molecular dynamics simulations, is a powerful tool for studying the interactions between enzymes and their substrates at an atomic level. scielo.org.mxrsc.org These in silico techniques can predict the binding affinity and conformation of a ligand within the active site of a protein, providing insights into the mechanism of catalysis and inhibition. scielo.org.mx

In the context of β-glucuronidase, computational studies have been employed to investigate the binding of various inhibitors. nih.govresearchgate.net Molecular docking analyses have successfully predicted the binding modes of inhibitors within the active site of both E. coli and human β-glucuronidase. nih.gov These studies often correlate well with experimental data, such as IC₅₀ values. nih.gov

Future research could apply these computational approaches to model the interaction between 3-CUG and the GUS enzyme. By performing molecular docking and molecular dynamics simulations, researchers can gain a detailed understanding of the binding orientation of 3-CUG in the active site and the key amino acid residues involved in substrate recognition and catalysis. researchgate.netresearchgate.netmdpi.comaps.org This knowledge could be instrumental in the rational design of new fluorogenic substrates with improved kinetic properties or novel GUS inhibitors with therapeutic potential.

| Residue | Potential Role in Interaction with 3-CUG | Reference |

|---|---|---|

| TYR472 | Hydrogen bonding with the glucuronide moiety | nih.gov |

| SER360 | Carbon-hydrogen interactions with the umbelliferyl group | nih.gov |

| Glu413 | Catalytic acid | nih.gov |

| Glu504 | Catalytic nucleophile | nih.gov |

Standardization and Automation of Assays

The standardization of assays is critical for ensuring the reproducibility and comparability of results across different laboratories and studies. For fluorometric GUS assays, this involves establishing standardized protocols that specify parameters such as buffer composition, pH, temperature, and substrate concentration. colostate.edu While general protocols for GUS assays using fluorogenic substrates exist, specific standardization for 3-CUG-based assays would be beneficial. miamioh.edusigmaaldrich.com

Automation is another key area for future development. High-throughput screening (HTS) platforms, which utilize robotic liquid handling and automated plate readers, can significantly increase the efficiency of enzyme assays. youtube.comox.ac.uk Adapting 3-CUG-based GUS assays for HTS would enable the rapid screening of large compound libraries for potential GUS inhibitors or the analysis of numerous biological samples in a short period. nih.gov The development of automated and standardized 3-CUG assays would be particularly valuable in fields such as drug discovery and clinical diagnostics.

The development of continuous fluorometric methods, as has been done with other GUS substrates, offers advantages over discontinuous methods, including being less laborious, faster, and more economical. nih.gov Applying these principles to develop a continuous assay with 3-CUG would further enhance its utility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.